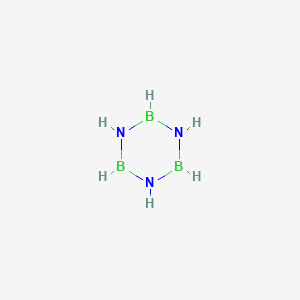

Borazine

Description

Properties

IUPAC Name |

1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B3H6N3/c1-4-2-6-3-5-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGECDVWSWDRFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1NBNBN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3N3H6, B3H6N3 | |

| Record name | borazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Borazine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39526-51-7 | |

| Record name | Borazine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39526-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60894104 | |

| Record name | Borazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear colorless liquid; Fumes in air; [Gelest MSDS] "Borazine is a colourless liquid with an aromatic smell. In water it hydrolyzes to boric acid, ammonia, and hydrogen." [Wikipedia] | |

| Record name | Borazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6569-51-3 | |

| Record name | Borazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6569-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006569513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5,2,4,6-Triazatriborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Borazine from Diborane and Ammonia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borazine (B₃N₃H₆), often referred to as "inorganic benzene," is a fascinating heterocyclic compound with a structure analogous to benzene. Its unique electronic properties and potential applications in materials science, including the synthesis of boron nitride ceramics and as a precursor for drug delivery systems, have made its synthesis a subject of significant interest. This technical guide provides a comprehensive overview of the synthesis of this compound from the reaction of diborane (B₂H₆) and ammonia (NH₃). It includes a detailed examination of the reaction mechanism, a compilation of quantitative data from various studies, a step-by-step experimental protocol, and essential safety considerations.

Introduction

The synthesis of this compound was first reported in 1926 by Alfred Stock and Erich Pohland, who observed its formation from the reaction of diborane with ammonia.[1] This method remains a fundamental route to obtaining this compound. The reaction is typically carried out at elevated temperatures and involves the formation of an intermediate adduct, the diammoniate of diborane (DADB), which subsequently undergoes thermal decomposition to yield this compound and hydrogen gas.[2] Understanding the nuances of this synthesis is crucial for researchers aiming to produce this compound for further investigation and application.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from diborane and ammonia proceeds through a multi-step mechanism. Initially, diborane, a Lewis acid, reacts with ammonia, a Lewis base, to form a stable adduct, the diammoniate of diborane ([H₂B(NH₃)₂]⁺[BH₄]⁻). This adduct is a key intermediate in the reaction pathway. Upon heating, this intermediate undergoes a series of dehydrogenation and cyclization reactions to form the final this compound ring structure.

The overall balanced chemical equation for the reaction is:

3B₂H₆ + 6NH₃ → 2B₃N₃H₆ + 12H₂ [1]

The following diagram illustrates the logical progression from reactants to the final product.

Caption: Reaction pathway for this compound synthesis.

Quantitative Data Presentation

The yield of this compound from the reaction of diborane and ammonia is highly dependent on the reaction conditions. The following table summarizes quantitative data from various sources, highlighting the impact of different parameters on the reaction outcome.

| Diborane:Ammonia Ratio | Temperature (°C) | Reaction Time (hours) | Yield (%) | Byproducts | Reference |

| 1:2 | 250–300 | Not Specified | ~50 | Solid polymeric byproducts | [1] |

| 1:2 | 200 | Not Specified | Low | Solid polymeric byproducts | [2] |

| 1:2 | 180-220 | 0.3 - 3 | 23-41 | Boron-nitrogen polymers | [3] |

| Not Specified | High Temperature | Not Specified | Not Specified | Hydrogen | [4] |

Experimental Protocols

The following section outlines a detailed experimental protocol for the synthesis of this compound from diborane and ammonia in a laboratory setting. This procedure is based on the pioneering work of Stock and Pohland and incorporates modern safety practices.

Materials and Equipment

-

Diborane gas (B₂H₆)

-

Anhydrous ammonia gas (NH₃)

-

High-temperature tube furnace

-

Quartz or high-purity alumina reaction tube

-

Gas flow controllers (mass flow controllers recommended)

-

Cold traps (for product collection)

-

Vacuum pump

-

Schlenk line or glovebox for inert atmosphere handling

-

Appropriate glassware and connections for a high-vacuum gas line

Experimental Workflow

The experimental workflow involves the controlled introduction of gaseous reactants into a high-temperature reaction zone, followed by the trapping and purification of the product.

Caption: Experimental workflow for this compound synthesis.

Detailed Procedure

-

Apparatus Setup: Assemble the reaction apparatus consisting of gas cylinders, flow controllers, the reaction tube placed within the tube furnace, and a series of cold traps connected to a vacuum line. Ensure all connections are secure and leak-tight. The system should be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) before introducing the reactants.

-

Reactant Flow: Set the flow rates of diborane and ammonia to achieve a molar ratio of approximately 1:2. The total flow rate should be adjusted based on the reactor volume and desired residence time.

-

Reaction: Heat the tube furnace to the desired temperature, typically between 250 °C and 300 °C.[1] Once the temperature has stabilized, introduce the gas mixture into the reaction tube.

-

Product Collection: The effluent gas stream from the reactor, containing this compound, unreacted starting materials, and hydrogen, is passed through a series of cold traps. A trap cooled with liquid nitrogen (-196 °C) is effective for condensing this compound (boiling point: 55 °C).

-

Purification: After the reaction is complete, the collected crude product is purified by vacuum fractionation. This involves carefully warming the cold trap while applying a dynamic vacuum and collecting the purified this compound in a separate, clean cold trap. This process separates this compound from more volatile components like hydrogen and unreacted diborane, and less volatile polymeric byproducts.

-

Characterization and Storage: The purified this compound can be characterized by various spectroscopic methods, such as NMR (¹¹B and ¹H) and infrared (IR) spectroscopy. Due to its sensitivity to air and moisture, this compound should be stored in a sealed container under an inert atmosphere at low temperatures.

Safety Precautions

The synthesis of this compound involves highly toxic and pyrophoric materials. Strict adherence to safety protocols is mandatory.

-

Diborane: Diborane is a highly toxic and pyrophoric gas that can ignite spontaneously in air. It should only be handled in a well-ventilated fume hood or a glovebox. All equipment used with diborane must be properly grounded to prevent static discharge.

-

Ammonia: Ammonia is a corrosive and toxic gas. Inhalation can cause severe respiratory irritation.

-

High Temperatures: The use of a high-temperature tube furnace presents a burn hazard. Appropriate personal protective equipment (PPE), including thermal gloves and safety glasses, should be worn.

-

Pressure: The reaction produces hydrogen gas, which can lead to a buildup of pressure in a closed system. The apparatus must be designed to handle the pressure increase or be vented to a safe exhaust.

-

Inert Atmosphere: All manipulations of reactants and products should be carried out under an inert atmosphere to prevent decomposition and the formation of hazardous byproducts.

Conclusion

The synthesis of this compound from diborane and ammonia, while conceptually straightforward, requires careful control of reaction conditions and strict adherence to safety protocols due to the hazardous nature of the reagents. This guide provides the fundamental knowledge, quantitative data, and a detailed experimental framework for researchers to successfully synthesize and handle this compound. Further research into optimizing this classical method and exploring alternative, safer synthetic routes will continue to be an important area of investigation in inorganic chemistry and materials science.

References

structure and bonding in borazine versus benzene

An In-depth Technical Guide to the Structure and Bonding in Borazine versus Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the structure and bonding in this compound and its organic counterpart, benzene. This compound, often referred to as "inorganic benzene," shares intriguing structural similarities with benzene, yet exhibits significant differences in its electronic properties and reactivity. A thorough understanding of these nuances is critical for researchers in materials science, inorganic chemistry, and drug development who may seek to utilize the unique properties of this compound in novel applications.

Molecular Structure: A Tale of Two Rings

Benzene (C₆H₆) is a planar, hexagonal molecule consisting of six carbon atoms joined in a ring with one hydrogen atom attached to each.[1] X-ray diffraction studies have confirmed that all carbon-carbon bonds in benzene are of equal length (approximately 1.40 Å), a value intermediate between a typical single (1.54 Å) and double (1.34 Å) carbon-carbon bond. This uniformity in bond length is a key indicator of delocalized π-electron density across the ring.

This compound (B₃N₃H₆), on the other hand, is a cyclic molecule composed of alternating boron and nitrogen atoms, with each atom also bonded to a hydrogen atom.[2] Like benzene, it is a planar hexagonal molecule.[3] However, the bond lengths between boron and nitrogen are not perfectly uniform in all experimental observations, and the endocyclic bond angles deviate from a perfect 120°. X-ray crystallography has determined the B-N bond length to be approximately 1.43-1.44 Å.[4][5] The bond angles at the boron atoms are typically around 117°, while the angles at the nitrogen atoms are larger, at about 121-123°.[6] This distortion from a perfect hexagon is a direct consequence of the differing electronegativity and atomic size of boron and nitrogen.

Table 1: Comparison of Structural Parameters

| Parameter | This compound (B₃N₃H₆) | Benzene (C₆H₆) |

| Formula Mass | 80.50 g/mol [2] | 78.11 g/mol [1] |

| Ring Atoms | 3 Boron, 3 Nitrogen | 6 Carbon |

| Symmetry | D₃h[2] | D₆h |

| B-N Bond Length | ~1.435 Å[5] | - |

| C-C Bond Length | - | ~1.40 pm[1] |

| B-H Bond Length | ~1.258 Å[5] | - |

| N-H Bond Length | ~1.050 Å[5] | - |

| C-H Bond Length | - | ~1.09 Å |

| ∠BNB Bond Angle | ~121.1°[5] | - |

| ∠NBN Bond Angle | ~117.7°[5] | - |

| ∠CCC Bond Angle | - | 120° |

Bonding and Aromaticity: A Study in Electron Delocalization

The concept of aromaticity is central to the chemistry of benzene and is a subject of considerable debate for this compound.

Benzene: The six p-orbitals of the sp²-hybridized carbon atoms in benzene overlap to form a continuous, delocalized π-system above and below the plane of the ring. This delocalization, involving six π-electrons, is responsible for the exceptional stability of benzene and its characteristic aromatic properties, such as its tendency to undergo substitution rather than addition reactions.

This compound: this compound is isoelectronic with benzene, possessing six π-electrons. The nitrogen atoms, being more electronegative, have lone pairs of electrons in their p-orbitals, while the less electronegative boron atoms have empty p-orbitals. This allows for the formation of a π-system through the donation of electron density from nitrogen to boron. However, the significant difference in electronegativity between boron (2.04) and nitrogen (3.04) leads to a more polarized and less uniform distribution of electron density compared to benzene.[6] The π-electron density is more localized on the nitrogen atoms.[3] This results in this compound having a significantly lower resonance energy and being considered only weakly aromatic.

Molecular Orbital Energy Level Comparison

Caption: Simplified π-molecular orbital energy diagrams for benzene and this compound.

Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of this compound. A common laboratory-scale preparation involves the reaction of sodium borohydride with ammonium sulfate in a high-boiling ether solvent.

Reaction: 6 NaBH₄ + 3 (NH₄)₂SO₄ → 2 B₃N₃H₆ + 3 Na₂SO₄ + 18 H₂

Detailed Protocol:

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a solid addition funnel is required. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Sodium borohydride (NaBH₄), ammonium sulfate ((NH₄)₂SO₄), and a high-boiling ether solvent such as diglyme or tetraglyme.

-

Procedure:

-

The reaction flask is charged with the solvent and heated to the desired reaction temperature (typically 120-140 °C).

-

A mixture of finely powdered sodium borohydride and ammonium sulfate is added portion-wise to the stirred, heated solvent via the solid addition funnel.

-

The reaction is typically allowed to proceed for several hours.

-

The product, this compound, is a volatile liquid and can be isolated from the reaction mixture by vacuum distillation.

-

-

Purification: The collected this compound is typically purified by fractional distillation.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of crystalline compounds like benzene and this compound (at low temperatures).

Workflow:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Borazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borazine (B₃N₃H₆), often referred to as "inorganic benzene," is a cyclic inorganic compound with a structure isoelectronic and isostructural to benzene. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its structure, bonding, and aromaticity, and presents its key chemical reactions, including hydrolysis, polymerization, and addition reactions. Experimental protocols for the synthesis of this compound and its polymerization are provided, along with a summary of its spectral properties. The potential, yet underexplored, relevance of the this compound scaffold in the context of medicinal chemistry and drug design is also discussed.

Physical Properties of this compound

This compound is a colorless liquid at room temperature with a distinct aromatic odor.[1] It shares some physical similarities with benzene due to its analogous structure and isoelectronic nature. However, significant differences in their electronic structures lead to distinct physical and chemical behaviors.

Tabulated Physical Data

A summary of the key physical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | B₃N₃H₆ | [1] |

| Molar Mass | 80.50 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Aromatic | [1] |

| Density | 0.81 g/cm³ | [1] |

| Melting Point | -58 °C | [1] |

| Boiling Point | 55 °C | [1] |

| Standard Enthalpy of Formation (ΔfH°) | -531 kJ/mol | [1] |

Structure and Bonding

X-ray crystallography has revealed that the this compound ring is planar, with alternating boron and nitrogen atoms.[1] All B-N bond lengths within the ring are equivalent at 1.429 Å, a feature it shares with benzene's C-C bonds.[1] However, the this compound ring is not a perfect hexagon. The bond angle at the boron atoms is 117.1°, while the angle at the nitrogen atoms is 122.9°.[1] This distortion from a perfect hexagonal geometry is a consequence of the differing electronegativities of boron (2.04 on the Pauling scale) and nitrogen (3.04).[1]

The bonding in this compound is a subject of considerable interest. The significant difference in electronegativity between boron and nitrogen imparts a partial ionic character to the B-N bonds. Boron acts as a Lewis acid, while nitrogen acts as a Lewis base.[1] This polarity influences the reactivity of the molecule, making it more susceptible to addition reactions compared to benzene.

Aromaticity

The aromaticity of this compound is a topic of ongoing discussion among chemists. While it is a cyclic, planar molecule with 6 π-electrons, satisfying Hückel's rule, the delocalization of these electrons is weaker than in benzene. The greater electronegativity of nitrogen localizes the π-electron density more around the nitrogen atoms, leading to a less uniform electron distribution compared to the nonpolar C-C bonds in benzene.

Computational studies, including Natural Bond Orbital (NBO) analysis, suggest that this compound possesses weak aromaticity.[1] The aromatic stabilization energy of this compound is estimated to be significantly lower than that of benzene.

Chemical Properties and Reactivity

This compound is significantly more reactive than benzene, a direct consequence of the polar nature of its B-N bonds.[2] The boron sites are electrophilic, while the nitrogen sites are nucleophilic. This polarity dictates its reactivity towards various reagents.

Hydrolysis

This compound readily undergoes hydrolysis in the presence of water to yield boric acid, ammonia, and hydrogen gas.[3] This reaction highlights the susceptibility of the B-N bonds to nucleophilic attack by water.

Reaction: B₃N₃H₆ + 9 H₂O → 3 B(OH)₃ + 3 NH₃ + 3 H₂[2]

Addition Reactions

Unlike benzene, which predominantly undergoes substitution reactions, this compound readily participates in addition reactions. For instance, it reacts with hydrogen halides, such as hydrogen chloride (HCl), without the need for a catalyst to form a stable adduct.[3]

Reaction with HCl: B₃N₃H₆ + 3 HCl → (H₂B-NH₂)₃Cl₃

In this reaction, the proton (H⁺) from HCl adds to the nitrogen atom, and the chloride ion (Cl⁻) adds to the boron atom.

Polymerization

Upon gentle heating, this compound undergoes polymerization to form polyborazylene, a white polymeric solid.[3] This process involves the elimination of hydrogen gas and the formation of new B-N linkages between this compound rings.

Polymerization Reaction: n B₃N₃H₆ → [- (B₃N₃H₄) -]n + 2n H₂[3]

Polyborazylene is a precursor material for the synthesis of boron nitride (BN) ceramics through high-temperature pyrolysis.

Experimental Protocols

Synthesis of this compound

A convenient laboratory-scale synthesis of this compound can be achieved through the reaction of sodium borohydride with ammonium sulfate in a high-boiling ether solvent.

Materials:

-

Sodium borohydride (NaBH₄)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Tetraglyme (tetraethylene glycol dimethyl ether)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, combine sodium borohydride and ammonium sulfate.

-

Add dry tetraglyme to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture with stirring. The reaction typically proceeds at elevated temperatures.

-

The volatile this compound product can be collected by distillation or by passing the effluent gas through a cold trap.

-

Purification of the collected this compound can be achieved by vacuum distillation.

Workflow for this compound Synthesis:

References

Borazine: A Comprehensive Technical Guide on the Isoelectronic Analogue of Benzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Borazine (B₃N₃H₆), often referred to as "inorganic benzene," stands as a compelling isoelectronic and isostructural analogue to benzene (C₆H₆).[1][2][3] First reported in 1926 by chemists Alfred Stock and Erich Pohland, this cyclic compound, composed of alternating boron and nitrogen atoms, mimics the hexagonal, planar structure of its organic counterpart.[1][4] However, the significant difference in electronegativity between boron and nitrogen imparts a distinct polarity to the B-N bonds, leading to profound variations in aromaticity, reactivity, and chemical behavior. This technical guide provides an in-depth exploration of this compound's synthesis, structure, bonding, and reactivity, with a focus on quantitative data and detailed experimental methodologies. It further delves into the ongoing debate surrounding its aromaticity and examines its applications in materials science and its potential as a scaffold in drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods, each with distinct advantages and reaction conditions. The primary routes involve the reaction of boron and nitrogen precursors under specific thermal or chemical activation.

Key Synthetic Methodologies

Method 1: Reaction of Diborane and Ammonia This classical method involves the high-temperature reaction of diborane (B₂H₆) and ammonia (NH₃).[1][5]

-

Reaction: 3 B₂H₆ + 6 NH₃ → 2 B₃N₃H₆ + 12 H₂

-

Experimental Protocol: A mixture of diborane and ammonia in a 1:2 molar ratio is heated in a closed system to 250–300 °C.[1] This process typically results in a conversion of approximately 50%.[1] Due to the high reactivity and toxicity of diborane, this method requires specialized handling equipment.[5]

Method 2: Reduction of Trichlorothis compound A more common and often higher-yield laboratory synthesis involves a two-step process starting from boron trichloride (BCl₃).[1]

-

Step 1 (Formation of Trichlorothis compound): 3 BCl₃ + 3 NH₄Cl → Cl₃B₃H₃N₃ + 9 HCl

-

Step 2 (Reduction): 2 Cl₃B₃H₃N₃ + 6 NaBH₄ → 2 B₃N₃H₆ + 3 B₂H₆ + 6 NaCl

-

Experimental Protocol:

-

B,B,B-trichlorothis compound is first synthesized by heating boron trichloride with ammonium chloride in a solvent such as chlorobenzene at approximately 140 °C.[6]

-

The resulting trichlorothis compound is then reduced using a hydride source, typically sodium borohydride (NaBH₄), in a suitable solvent like diglyme to yield this compound.[1][5]

-

Method 3: Solid-State Reaction of Borohydrides and Ammonium Salts This route offers an efficient alternative using more stable and less expensive starting materials.[7]

-

Reaction (using NaBH₄): 6 NaBH₄ + 3 (NH₄)₂SO₄ → 2 B₃N₃H₆ + 3 Na₂SO₄ + 18 H₂[1]

-

Reaction (using LiBH₄): 3 LiBH₄ + 3 NH₄Cl → B₃N₃H₆ + 3 LiCl + 9 H₂[6]

-

Experimental Protocol: A mixture of an alkali metal borohydride (e.g., LiBH₄ or NaBH₄) and an ammonium salt (e.g., NH₄Cl) is heated under vacuum. For the lithium borohydride and ammonium chloride reaction, heating the mixture at 230 °C in a vacuum yields this compound, typically around a 30% yield.[6][8]

Structure and Bonding: A Comparative Analysis

While this compound is structurally analogous to benzene, key differences in its geometry and electronic structure arise from the alternating boron and nitrogen atoms.

Molecular Geometry

X-ray and electron diffraction studies confirm that this compound possesses a planar, hexagonal ring structure.[1][9] Unlike benzene, which has D₆h symmetry, the this compound ring is slightly distorted and belongs to the D₃h point group.[1] This is a direct consequence of the different covalent radii and bond angles at the boron and nitrogen centers. The B-N bond lengths within the ring are all equivalent, a property shared with the C-C bonds in benzene.[1][2]

| Parameter | This compound (B₃N₃H₆) | Benzene (C₆H₆) |

| Symmetry Point Group | D₃h[1] | D₆h |

| Ring Bond Length | 1.429 Å (B-N)[1][2][10] | ~1.399 Å (C-C)[11] |

| Bond Angle at B | 117.1°[1][10] | 120° |

| Bond Angle at N | 122.9°[1][10] | 120° |

| Molar Mass | 80.50 g/mol [1] | 78.11 g/mol |

| Boiling Point | 53-55 °C[1][2] | 80.1 °C |

| Melting Point | -58 °C[1][2] | 5.5 °C |

Table 1: Comparison of structural and physical properties of this compound and benzene.

Electronic Structure and Bonding

The bonding in this compound is defined by the significant electronegativity difference between nitrogen (3.04 on the Pauling scale) and boron (2.04).[1][2] This polarity has two major consequences:

-

Sigma (σ) Framework: The σ-bonds are polarized towards the more electronegative nitrogen atoms, resulting in a partial positive charge (δ+) on the boron atoms and a partial negative charge (δ-) on the nitrogen atoms.[12]

-

Pi (π) System: this compound has six π-electrons, satisfying the Hückel rule (4n+2) for aromaticity.[1][2] These arise from the three p-orbitals on the boron atoms and the three lone pairs on the sp²-hybridized nitrogen atoms. The lone pair on each nitrogen donates electron density into the empty p-orbital of an adjacent boron atom, creating a delocalized π-system.[2][9]

However, unlike in benzene where the π-electron cloud is evenly distributed, the π-cloud in this compound is "lumpy," with greater electron density localized on the nitrogen atoms.[3] This partial delocalization is a central theme in the discussion of this compound's aromaticity.

The Aromaticity of this compound: A Contentious Issue

The degree of aromaticity in this compound is a subject of considerable debate.[2][13] While it meets the basic electronic requirements of an aromatic system, experimental and computational evidence suggests its aromatic character is significantly weaker than that of benzene.

Evidence for and Against Aromaticity

The arguments are best understood by comparing key aromaticity indicators.

| Aromaticity Criterion | Benzene | This compound | Interpretation for this compound |

| Hückel's Rule (4n+2) | Obeys (6 π-electrons) | Obeys (6 π-electrons)[1] | Suggests potential aromaticity. |

| Geometry | Planar, equal bond lengths | Planar, equal bond lengths[1] | Suggests delocalization. |

| Aromatic Stabilization Energy (ASE) | ~151 kJ/mol[10] | ~42 kJ/mol[10] (~28% of benzene)[10][14] | Significantly lower resonance stabilization; weakly aromatic. |

| Reactivity | Electrophilic Substitution | Favors Addition Reactions[8][9] | Lacks the chemical stability of true aromatics. |

| Electron Localization Function (ELF) | Bifurcation value = 0.91 | Bifurcation value = 0.682[1] | Value is below the 0.70 threshold, indicating poor delocalization.[1] |

| Magnetic Criteria (NICS, Ring Current) | Strong diatropic ring current | Weak or localized currents[11] | Some studies find no net ring current, suggesting non-aromaticity. Others propose a "hidden" ring current, arguing for weak aromaticity.[13][14][15] |

Table 2: Comparison of aromaticity indicators for benzene and this compound.

Reactivity of this compound

This compound is considerably more reactive than benzene, a direct result of the polar B-N bonds that provide reactive centers for both nucleophilic and electrophilic attack.[9][12][17] While benzene's characteristic reaction is electrophilic substitution, this compound readily undergoes addition reactions.[8][9]

Key Reactions

Addition of Hydrogen Halides: this compound reacts readily with molecules like hydrogen chloride (HCl) at low temperatures without a catalyst to form a saturated, six-membered ring adduct. The addition follows the bond polarity, with the electrophilic proton (H⁺) attacking the electron-rich nitrogen atoms and the nucleophilic chloride (Cl⁻) attacking the electron-deficient boron atoms.[9]

-

Reaction: B₃N₃H₆ + 3 HCl → (H₂N-BHCl)₃

Hydrolysis: this compound is susceptible to hydrolysis, reacting slowly with water to yield boric acid, ammonia, and hydrogen gas.[6][17]

-

Reaction: B₃N₃H₆ + 9 H₂O → 3 H₃BO₃ + 3 NH₃ + 6 H₂

Polymerization: Upon heating to temperatures around 70 °C, this compound undergoes polymerization, eliminating hydrogen gas to form polyborazylene, a polymeric material.[1]

-

Reaction: n B₃N₃H₆ → [B₃N₃H₄]ₙ + 2n H₂

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them valuable in several advanced fields.

Materials Science

The most significant application of this compound is as a precursor for advanced materials, particularly hexagonal boron nitride (h-BN).[5][18]

-

Boron Nitride (h-BN) Synthesis: Through methods like chemical vapor deposition (CVD), this compound can be decomposed to form high-purity h-BN thin films and coatings.[19][20] These materials are valued for their high thermal stability, excellent dielectric properties, and chemical inertness.

-

Polymers and Ceramics: The polymerization of this compound leads to polyborazylene, which can be further processed into boron nitride ceramics.[6] this compound-based polymers are being investigated as alternatives to traditional halogen-containing polymers.[21]

Drug Development and Medicinal Chemistry

While this compound itself is not a therapeutic agent, its framework is of growing interest in medicinal chemistry. The field of boron-based therapeutics has expanded significantly since the FDA approval of the boronic acid-containing drug bortezomib.[22][23]

-

Pharmaceutical Intermediate: this compound's stable boron-nitrogen architecture offers a versatile platform for synthesizing novel molecular entities.[24] Its derivatives are being explored as building blocks for new active pharmaceutical ingredients (APIs), with potential applications in areas from oncology to antivirals.[24]

-

Bioisosteric Replacement: The this compound ring can be considered a bioisostere of the benzene ring, allowing chemists to modify pharmaceutical scaffolds to alter properties like polarity, metabolic stability, and target binding.

Other Potential Applications

-

Optoelectronics: Substituted borazines and BN-doped polycyclic aromatic hydrocarbons are being developed for use in organic optoelectronic devices.[25]

-

Hydrogen Storage: The ability of this compound to undergo addition and release hydrogen upon heating makes it a candidate for research into chemical hydrogen storage materials.[4]

Conclusion

This compound is a fundamentally important molecule in inorganic chemistry, providing a classic textbook case of isoelectronic analogy. While its moniker "inorganic benzene" is a useful starting point, it belies the profound chemical differences driven by the inherent polarity of the B-N bond. This polarity diminishes its aromatic character compared to benzene and makes it far more susceptible to addition reactions. For researchers, this compound is not merely a chemical curiosity but a vital precursor for advanced materials like boron nitride and an emerging scaffold for the design of novel compounds in fields ranging from polymer science to drug discovery. A thorough understanding of its synthesis, structure, and unique reactivity is crucial for harnessing its full potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Molecule of the Month - March 2025 (HTML version) [chm.bris.ac.uk]

- 3. quora.com [quora.com]

- 4. Complete assignment of the vibrational spectra of this compound: the inorganic benzene - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04845B [pubs.rsc.org]

- 5. sibran.ru [sibran.ru]

- 6. kccollege.ac.in [kccollege.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound- structure, preparation and properties | PPTX [slideshare.net]

- 9. chemistnotes.com [chemistnotes.com]

- 10. This compound - Molecule of the Month - March 2025 (JSMol version) [chm.bris.ac.uk]

- 11. chemrxiv.org [chemrxiv.org]

- 12. sarthaks.com [sarthaks.com]

- 13. researchgate.net [researchgate.net]

- 14. The hidden aromaticity in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The hidden aromaticity in this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. differencebetween.com [differencebetween.com]

- 18. This compound | PPTX [slideshare.net]

- 19. scispace.com [scispace.com]

- 20. [PDF] this compound and Its Derivatives: Synthesis, Mechanochemical Synthesis Reactions and Outlooks for Technological Applications | Semantic Scholar [semanticscholar.org]

- 21. Synthesis and functionalization of polymeric materials based on organic this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [vivo.weill.cornell.edu]

- 24. nbinno.com [nbinno.com]

- 25. researchgate.net [researchgate.net]

The Synthesis of Borazine: A Technical Guide to its Discovery and Historical Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Borazine (B₃N₃H₆), a cyclic inorganic compound isoelectronic and isostructural with benzene, has captivated the interest of chemists since its discovery.[1] Often referred to as "inorganic benzene," its unique electronic structure and potential as a precursor to advanced materials like boron nitride ceramics have made it a subject of extensive research.[1][2] This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, detailing the key methodologies from the pioneering work of Alfred Stock and Erich Pohland to more contemporary, efficient protocols. For clarity and comparative analysis, quantitative data are summarized in structured tables, and detailed experimental procedures for seminal syntheses are provided. Furthermore, logical relationships and experimental workflows are illustrated using Graphviz diagrams.

The Dawn of this compound Synthesis: The Stock and Pohland Method

The journey of this compound synthesis began in 1926 with the groundbreaking work of German chemists Alfred Stock and Erich Pohland.[1] Their method involved the reaction of diborane (B₂H₆) with ammonia (NH₃).[1][3] Initially, these reactants form an adduct, which upon heating in a sealed vessel, decomposes to yield this compound and hydrogen gas.[3]

Chemical Reaction

The overall reaction proceeds as follows:

3B₂H₆ + 6NH₃ → 2B₃N₃H₆ + 12H₂[4]

Experimental Protocol

The original synthesis required the handling of highly reactive and toxic diborane gas. The procedure involves treating diborane and ammonia in a 1:2 molar ratio within a sealed tube at elevated temperatures, typically between 250°C and 300°C.[2][5] This process, while historically significant, is known for its low yield due to the formation of solid polymeric byproducts.[3]

Advancements in Synthetic Methodologies

The inherent difficulties and low efficiency of the Stock and Pohland method spurred the development of safer and more practical synthetic routes. The following diagram illustrates the evolution of these methods over time.

Synthesis via Borohydrides and Ammonium Salts

A significant advancement in this compound synthesis involved the use of metal borohydrides and ammonium salts, which are easier and safer to handle than diborane.

Lithium Borohydride and Ammonium Chloride Method

An early alternative to the Stock and Pohland method involves the reaction of lithium borohydride (LiBH₄) with ammonium chloride (NH₄Cl).

Chemical Reaction

3LiBH₄ + 3NH₄Cl → B₃N₃H₆ + 3LiCl + 9H₂[3]

Experimental Protocol

This laboratory-scale synthesis is typically performed by heating a mixture of lithium borohydride and ammonium chloride in a vacuum at approximately 230°C.[3][5] While safer than using diborane, this method provides a modest yield of about 30%.[3][5]

Sodium Borohydride and Ammonium Sulfate Method

A more efficient and widely used laboratory synthesis of this compound employs sodium borohydride (NaBH₄) and ammonium sulfate ((NH₄)₂)SO₄).[1]

Chemical Reaction

6NaBH₄ + 3(NH₄)₂SO₄ → 2B₃N₃H₆ + 3Na₂SO₄ + 18H₂[1]

Detailed Experimental Protocol

The following protocol is adapted from patented procedures and provides a reliable method for the synthesis of this compound in a laboratory setting.

Materials:

-

Sodium Borohydride (NaBH₄)

-

Ammonium Sulfate ((NH₄)₂SO₄)

-

Tetrahydrofuran (THF), anhydrous

-

Tetraethylene glycol dimethyl ether (tetraglyme), anhydrous

-

Liquid Ammonia (NH₃)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Multi-necked round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Condenser

-

Vacuum pump and vacuum line

-

Cold trap (e.g., with liquid nitrogen)

Procedure:

-

In a multi-necked round-bottom flask under an inert nitrogen atmosphere, a mixture of anhydrous tetrahydrofuran and tetraethylene glycol dimethyl ether is prepared.

-

The solvent mixture is cooled to 0°C using an ice bath.

-

Finely powdered sodium borohydride and ammonium sulfate are added to the cooled solvent.

-

The reaction system is evacuated and backfilled with nitrogen several times to ensure an inert atmosphere.

-

A small amount of liquid ammonia is introduced into the reaction mixture, which is then stirred vigorously for approximately 1.5 hours at 0°C.

-

The reaction mixture is then slowly warmed to room temperature (20-30°C) and stirred for an additional 0.5 to 5 hours.

-

Finally, the mixture is heated to a temperature between 60°C and 100°C.

-

The reaction system is connected to a vacuum line with a cold trap, and the this compound product is collected in the trap by vacuum distillation as it is formed over a period of 1-3 hours.

The Two-Step Synthesis from Boron Trichloride

Another significant pathway to this compound involves a two-step process starting from boron trichloride (BCl₃).[1][6] This method first produces B-trichlorothis compound, which is then reduced to this compound.

Chemical Reactions

Step 1: Synthesis of B-Trichlorothis compound

3BCl₃ + 3NH₄Cl → Cl₃B₃N₃H₃ + 9HCl[1]

Step 2: Reduction to this compound

2Cl₃B₃N₃H₃ + 6NaBH₄ → 2B₃N₃H₆ + 3B₂H₆ + 6NaCl[1]

Experimental Protocol

Step 1: Synthesis of B-Trichlorothis compound

This step is typically carried out by heating boron trichloride with ammonium chloride in a high-boiling inert solvent, such as chlorobenzene, at approximately 140°C.[3][7] The use of a catalyst, such as iron or cobalt, can improve the reaction rate.[3] The resulting B-trichlorothis compound is a solid that can be isolated.

Step 2: Reduction to this compound

The isolated B-trichlorothis compound is then reduced to this compound using a reducing agent like sodium borohydride in a suitable solvent, such as diglyme.[4] The this compound product is typically purified by vacuum distillation.

Summary of Synthetic Methods

The following table provides a comparative summary of the key quantitative data for the different this compound synthesis methods discussed.

| Method | Starting Materials | Reaction Temperature (°C) | Reaction Time | Solvent(s) | Reported Yield (%) |

| Stock and Pohland | Diborane, Ammonia | 250 - 300 | Not specified | None (gas phase) | ~50 |

| LiBH₄ & NH₄Cl | Lithium Borohydride, Ammonium Chloride | 230 | Not specified | None (vacuum) | ~30 |

| NaBH₄ & (NH₄)₂SO₄ | Sodium Borohydride, Ammonium Sulfate | 0 - 140 | 3 - 6 hours | Tetraglyme, THF | 58 - 71 |

| Two-Step from BCl₃ | Boron Trichloride, Ammonium Chloride, Sodium Borohydride | ~140 (Step 1) | Several hours | Chlorobenzene, Diglyme | 50 - 60 |

Conclusion

The synthesis of this compound has evolved significantly since its discovery in 1926. The initial method, while historically important, was hampered by the use of hazardous materials and low yields. Subsequent research led to the development of safer and more efficient protocols utilizing borohydrides and ammonium salts, with the reaction of sodium borohydride and ammonium sulfate becoming a common laboratory preparation. The two-step synthesis from boron trichloride offers another viable route to this intriguing inorganic molecule. These advancements have been crucial in facilitating the ongoing exploration of this compound's chemistry and its applications in materials science and other fields. The continued refinement of synthetic methodologies will undoubtedly play a key role in unlocking the full potential of this "inorganic benzene."

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. eucomc2025.scg.ch [eucomc2025.scg.ch]

- 3. kccollege.ac.in [kccollege.ac.in]

- 4. sibran.ru [sibran.ru]

- 5. This compound- structure, preparation and properties | PPTX [slideshare.net]

- 6. Note on this compound [unacademy.com]

- 7. chemistnotes.com [chemistnotes.com]

An In-depth Technical Guide to Electrophilic and Nucleophilic Attack on Borazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borazine (B₃N₃H₆), often referred to as "inorganic benzene," is a fascinating heterocyclic compound that, while isoelectronic and isostructural with benzene, exhibits markedly different chemical reactivity. This guide provides a comprehensive technical overview of electrophilic and nucleophilic attacks on the this compound ring, a core area of interest for the development of novel inorganic materials, polymers, and potential applications in medicinal chemistry. Due to the significant difference in electronegativity between boron (2.04) and nitrogen (3.04 on the Pauling scale), the B-N bonds in this compound are polarized, leading to a departure from the perfect, nonpolar aromaticity of benzene.[1] This inherent polarity is the cornerstone of this compound's reactivity, dictating the regioselectivity of both electrophilic and nucleophilic attacks.

General Principles of Reactivity

Unlike benzene, which predominantly undergoes electrophilic aromatic substitution, this compound's reactivity is characterized by a strong propensity for addition reactions.[2][3] This is a direct consequence of the weaker delocalization of π-electrons and the polarized nature of the B-N bonds. The nitrogen atoms, being more electronegative and possessing lone pairs of electrons, serve as the nucleophilic centers of the molecule and are thus susceptible to electrophilic attack. Conversely, the electron-deficient boron atoms are the electrophilic centers, readily undergoing nucleophilic attack.[1][3]

Electrophilic Attack on this compound

Electrophilic attack on this compound preferentially occurs at the nitrogen atoms. While true electrophilic aromatic substitution on the this compound ring is less common than addition, it has been observed with certain electrophiles. However, the more characteristic reaction with electrophiles is addition, which disrupts the cyclic π-system.

Key Signaling Pathway for Electrophilic Addition

The general mechanism for the addition of an electrophile (E⁺) and a nucleophile (Nu⁻) to a B-N bond in this compound involves the initial attack of the electrophile on the nitrogen atom, followed by the attack of the nucleophile on the adjacent boron atom.

Caption: Generalized pathway for electrophilic addition to this compound.

Examples of Electrophilic Reactions

1. Reaction with Hydrogen Halides (HX): this compound readily reacts with hydrogen halides such as HCl and HBr in the cold and without the need for a catalyst to form addition products.[2] One molecule of this compound can add three molecules of the hydrogen halide.[2] The electrophilic proton (H⁺) attacks the nitrogen atoms, while the halide anion (X⁻) attacks the boron atoms.[2][3]

2. Reaction with Bromine (Br₂): Unlike benzene, which requires a Lewis acid catalyst for bromination, this compound undergoes an addition reaction with three molecules of bromine at 0°C to yield B-tribromo-N-tribromothis compound.[2]

3. Reaction with Water (Hydrolysis): this compound is susceptible to hydrolysis, reacting with water to produce boric acid, ammonia, and hydrogen gas.[2] This reaction underscores the compound's instability in the presence of protic nucleophiles. The reaction is favored by an increase in temperature.[2]

4. Reaction with Alcohols: this compound can form adducts with alcohols, such as methanol. Subsequent pyrolysis of this adduct leads to the formation of B-trimethoxythis compound through the elimination of hydrogen.[2]

Nucleophilic Attack on this compound

Nucleophilic attack on this compound is directed towards the electron-deficient boron atoms. These reactions often lead to substitution at the boron centers, particularly when starting with B-halothis compound derivatives.

Key Signaling Pathway for Nucleophilic Substitution

The general mechanism for nucleophilic substitution at a boron atom in a this compound derivative (e.g., a B-halothis compound) involves the attack of a nucleophile (Nu⁻) on the boron atom, leading to the displacement of a leaving group (L⁻).

Caption: Generalized pathway for nucleophilic substitution at boron in this compound.

Examples of Nucleophilic Reactions

1. Reactions of B-Trichlorothis compound with Grignard Reagents: B-trichlorothis compound is a versatile precursor for the synthesis of B-substituted borazines. It reacts with Grignard reagents (RMgX) to afford B-trialkyl- or B-triarylborazines. The nucleophilic carbanion from the Grignard reagent attacks the electrophilic boron atoms, displacing the chloride ions.

2. Reactions of B-Trichlorothis compound with Amines: Nucleophilic substitution of the chlorine atoms in B-trichlorothis compound can also be achieved with amines, leading to the formation of B-aminothis compound derivatives.

Quantitative Data Summary

While detailed kinetic and thermodynamic data for many this compound reactions are not extensively reported in the literature, some quantitative information regarding product yields and spectroscopic data is available.

| Reaction Type | Electrophile/Nucleophile | Product | Yield (%) | Spectroscopic Data (¹¹B NMR, δ ppm) | Reference |

| Electrophilic Addition | HCl | B₃N₃H₉Cl₃ | - | - | [2] |

| Electrophilic Addition | Br₂ | B₃N₃H₆Br₆ | - | - | [2] |

| Nucleophilic Substitution | Grignard Reagent (on B-trichlorothis compound) | B-trialkyl/aryl this compound | Varies | Varies | |

| Synthesis | LiBH₄ and NH₄Cl | This compound | 30 | - | [2] |

| Synthesis | B₂H₆ and NH₃ | This compound | Low | - | [2] |

Experimental Protocols

Detailed experimental protocols for the reactions of this compound are often specific to the derivatives and reagents used. Below are generalized procedures based on available literature.

General Procedure for Electrophilic Addition of HX to this compound

-

Materials: this compound, anhydrous hydrogen halide (HCl or HBr), inert solvent (e.g., diethyl ether or pentane).

-

Apparatus: Schlenk line, reaction flask with a magnetic stirrer, gas inlet tube.

-

Procedure:

-

A solution of this compound in a dry, inert solvent is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled in a cold bath (e.g., dry ice/acetone).

-

Anhydrous hydrogen halide gas is slowly bubbled through the stirred solution.

-

The reaction progress can be monitored by the formation of a precipitate, which is the hydrogen halide adduct of this compound.

-

Upon completion, the solvent can be removed under vacuum to isolate the solid product.

-

The product should be handled under inert conditions due to its sensitivity to moisture.

-

General Procedure for Nucleophilic Substitution on B-Trichlorothis compound with a Grignard Reagent

-

Materials: B-trichlorothis compound, Grignard reagent (e.g., phenylmagnesium bromide in THF), anhydrous THF.

-

Apparatus: Schlenk line, three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer.

-

Procedure:

-

A solution of B-trichlorothis compound in anhydrous THF is prepared in the reaction flask under an inert atmosphere and cooled in an ice bath.

-

The Grignard reagent is added dropwise from the dropping funnel to the stirred solution of B-trichlorothis compound.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure complete reaction.

-

The reaction is quenched by the slow addition of an appropriate reagent (e.g., a saturated aqueous solution of ammonium chloride).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by techniques such as distillation or recrystallization.

-

Conclusion

The reactivity of this compound is fundamentally governed by the polarity of its B-N bonds, making it a unique and versatile building block in inorganic and materials chemistry. While it shares structural similarities with benzene, its preference for electrophilic attack at nitrogen and nucleophilic attack at boron, coupled with a tendency to undergo addition reactions, sets it apart. Further research into the quantitative aspects and reaction mechanisms of this compound chemistry will undoubtedly open new avenues for the design and synthesis of advanced materials with tailored electronic and structural properties. The development of more detailed and robust experimental protocols will be crucial for harnessing the full potential of this intriguing "inorganic benzene."

References

The Aromaticity of Borazine: A Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Borazine (B₃N₃H₆), often termed "inorganic benzene," has been a subject of extensive computational investigation to elucidate its aromatic character. This technical guide provides a comprehensive overview of the computational studies on the aromaticity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying concepts. While isoelectronic and isostructural to benzene, this compound's aromaticity is a nuanced topic, with computational evidence pointing towards a weakly aromatic system. This guide synthesizes the findings from various computational methods, offering a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction: The Controversy of this compound's Aromaticity

The concept of aromaticity is fundamental in chemistry, signifying enhanced stability, specific reactivity, and unique magnetic properties in cyclic, planar molecules with delocalized π-electrons. Benzene is the archetypal aromatic compound. This compound, its inorganic analogue, possesses a similar cyclic structure with six π-electrons, fulfilling Hückel's (4n+2) rule.[1][2] However, the significant difference in electronegativity between boron and nitrogen atoms leads to a more polarized B-N bond and an uneven distribution of π-electron density, sparking a long-standing debate about the extent of its aromaticity.[1][3]

Computational chemistry has provided powerful tools to quantify and analyze the aromaticity of this compound from various perspectives, including energetic, magnetic, and structural criteria. These studies have largely converged on the consensus that this compound is aromatic, but to a much lesser extent than benzene.[4][5]

Quantitative Assessment of Aromaticity

A variety of indices have been computationally evaluated to quantify the aromatic character of this compound. This section summarizes the key quantitative data from the literature, comparing them with benzene for context.

Energetic Criteria

Energetic criteria gauge aromaticity by assessing the thermodynamic stability conferred by electron delocalization.

ASE is the energy difference between the cyclic conjugated molecule and a hypothetical, non-aromatic reference compound with localized π-bonds.

| Compound | ASE (kcal/mol) | Method | Reference |

| This compound | 10.0 | [4][6] | |

| Benzene | 36 | Pauling-Wheland (empirical) | [4] |

| This compound | ~9.5 (27.3% of benzene) | EDA-ASE | [4][6] |

| This compound | ~10.2 (29.3% of benzene) | [4][6] | |

| This compound | 42 kJ/mol (~10.0 kcal/mol) | [7] | |

| Benzene | 151 kJ/mol (~36.1 kcal/mol) | [7] |

ISE compares the energy of the aromatic compound to that of an isomer where the π-system is disrupted. Negative values indicate aromaticity, while positive values suggest anti-aromaticity.

| Compound | State | ISE (kcal/mol) | Note | Reference |

| This compound | Ground State | -12.41 | [4] | |

| This compound | Ground State | -6.55 | [4] | |

| This compound | Adiabatic Triplet State | 0.15 | Loss of planarity | [4] |

| This compound | Adiabatic Triplet State | 5.79 | Loss of planarity | [4] |

| This compound | Fixed-Ring Triplet State | 10.79 | Antiaromatic | [4][6] |

| Benzene | Ground State | -34.86 | Aromatic | [4] |

| Benzene | First Triplet State | 33.54 | Antiaromatic | [4] |

Magnetic Criteria

Magnetic criteria for aromaticity are based on the characteristic response of a delocalized π-electron system to an external magnetic field, leading to the induction of a ring current.

NICS values are calculated at the center of the ring (NICS(0)) or above it (e.g., NICS(1)) to probe the magnetic shielding or deshielding caused by the ring current. Negative values are indicative of aromaticity.

| Compound | NICS(0) (ppm) | NICS(1)zz (ppm) | Method | Reference |

| This compound | -2.1 | [2] | ||

| Benzene | -11.5 | [2] | ||

| This compound | More negative than MOL-4 | ωB97XD/def2-TZVP | [8] |

RCS quantifies the magnitude of the induced ring current.

| Compound | Orbital Contribution | RCS (nA/T) | Method | Reference |

| This compound | π₃ | 3.8 | GIAOCD | [4] |

| Benzene | Total π | 11.8 | GIAOCD | [4] |

| Benzene | Degenerate π₁, π₂ | 7.6 | GIAOCD | [4] |

| Benzene | π₃ | 4.2 | GIAOCD | [4] |

Structural and Electronic Criteria

These criteria relate aromaticity to bond length equalization and the degree of electron delocalization.

The HOMA index evaluates the degree of bond length alternation in a cyclic system, with a value of 1 indicating perfect aromaticity (no bond length alternation) and values close to 0 indicating a non-aromatic system. Different studies have yielded conflicting results for this compound using the HOMA index, with some suggesting it is aromatic and others non-aromatic or even anti-aromatic.[9]

ELF analysis provides a measure of electron delocalization. For benzene, the bifurcation value of the electron basins is 0.91, while for this compound it is 0.682.[1] A value greater than 0.70 is often considered indicative of aromaticity, suggesting this compound has moderate delocalization.[1]

Computational Protocols

The following sections detail the typical computational methodologies employed in the study of this compound's aromaticity.

Geometry Optimization

A crucial first step in any computational study is to obtain the equilibrium geometry of the molecule.

Protocol:

-

Software: Gaussian 16 suite of programs is commonly used.[4]

-

Method: Density Functional Theory (DFT) is a popular choice. The PBE0 hybrid functional is often employed.[4]

-

Basis Set: A triple-zeta valence quality basis set with polarization functions, such as def2-TZVP, is recommended for accurate results.[4]

-

Procedure:

-

Construct the initial this compound molecule.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a minimum.

-

Aromaticity Indices Calculation

Protocol:

-

Software: Gaussian 03 or later versions.

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[4] This is typically done at a DFT level, for example, B3LYP.

-

Basis Set: A larger basis set, such as 6-311++G(d,p), is often used for NICS calculations to ensure accuracy.

-

Procedure:

-

Use the optimized geometry of this compound.

-

Place a ghost atom (Bq) at the geometric center of the ring for NICS(0) calculations. For NICS(1), the ghost atom is placed 1 Å above the ring center.

-

Perform a single-point energy calculation with the NMR=GIAO keyword.

-

The NICS value is the negative of the isotropic magnetic shielding tensor of the ghost atom.

-

ASE calculations often rely on homodesmotic or isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation.

Protocol:

-

Define the Reaction: Construct a balanced reaction where the aromatic compound and its constituent fragments are on one side, and non-aromatic reference molecules are on the other.

-

Computational Details:

-

Optimize the geometries of all species in the reaction using a consistent level of theory (e.g., PBE0/def2-TZVP).[4]

-

Perform frequency calculations to obtain zero-point vibrational energies (ZPVE).

-

-

Calculate ASE: The ASE is the difference in the sum of the electronic and thermal energies (including ZPVE) between the products and reactants.

Protocol:

-

Software: GIAOCD method as implemented in the AIMAll software.[4]

-

Method: Current density calculations are performed within the framework of the Quantum Theory of Atoms in Molecules (QTAIM).[4]

-

Procedure:

-

Use the wavefunction from a GIAO calculation.

-

The dMICD analysis partitions the total current density into contributions from individual molecular orbitals.

-

The RCS is obtained by integrating the current density passing through a cross-section of the ring.

-

Visualization of the current density maps can be done using software like VisIt.[4]

-

Visualizing this compound's Aromaticity

Graphviz diagrams are used to illustrate key concepts and workflows.

Caption: Comparison of π-electron delocalization in benzene and this compound.

Caption: Workflow for a computational study of this compound's aromaticity.

Caption: Relationship between different computational aromaticity indices.

The "Hidden" Ring Current in this compound

Recent computational studies have proposed the concept of a "hidden" aromaticity in this compound.[4][6][10] While the overall magnetic criteria might suggest weak aromaticity or even non-aromaticity, dissection of the magnetically induced current density reveals a more complex picture. The analysis shows that local diatropic currents on the nitrogen atoms can effectively cancel out a significant portion of the diatropic ring current that would otherwise signify stronger aromaticity.[6] Specifically, the π₃ molecular orbital of this compound exhibits a ring current strength comparable to the analogous orbital in benzene.[4] This finding suggests that this compound does possess an intrinsic aromatic character that is masked by localized electronic effects.

Modulation of Aromaticity through Substitution

The aromaticity of the this compound ring is not static and can be tuned by the introduction of substituents. Computational studies have shown that grafting electron-donating groups onto the nitrogen atoms can enhance the aromatic character of the ring.[11][12][13] Conversely, substituting electron-withdrawing groups on the boron atoms tends to decrease the aromaticity.[11] This tunability opens up possibilities for designing this compound derivatives with tailored electronic properties for various applications.

Conclusion

Computational studies have been instrumental in unraveling the subtle aromaticity of this compound. The collective evidence from energetic, magnetic, and structural descriptors firmly establishes that this compound is a weakly aromatic compound. The concept of a "hidden" ring current provides a more refined understanding of its electronic structure. The ability to modulate its aromaticity through substitution further highlights the potential of this compound as a versatile building block in materials science and medicinal chemistry. This guide provides a foundational understanding of the computational approaches used to study this compound's aromaticity, serving as a valuable resource for researchers in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. inorganic chemistry - Is this compound aromatic? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The hidden aromaticity in this compound - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06457F [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. This compound - Molecule of the Month - March 2025 (HTML version) [chm.bris.ac.uk]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. The hidden aromaticity in this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. In-Depth Theoretical Investigations of this compound’s Aromaticity: Tailoring Electron Delocalization through Substituent Effects [mdpi.com]

- 13. In-Depth Theoretical Investigations of this compound’s Aromaticity: Tailoring Electron Delocalization through Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Borazine and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borazine (B₃N₃H₆), often referred to as "inorganic benzene," is a cyclic compound isoelectronic and isostructural with benzene. This fascinating molecule, along with its diverse derivatives, has garnered significant interest due to its potential applications in materials science, as a precursor to boron nitride ceramics, and in medicinal chemistry. The unique electronic structure, arising from the alternating boron and nitrogen atoms within the ring, imparts distinct spectroscopic properties that are sensitive to substitution on both the boron and nitrogen atoms. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound and its derivatives, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in their studies.

Vibrational Spectroscopy: Probing the this compound Framework

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural integrity and bonding within the this compound ring. The vibrational modes of this compound are sensitive to the substituents on the ring, providing a characteristic fingerprint for different derivatives.

Key Vibrational Modes

The primary vibrational modes of interest in this compound and its derivatives include:

-

N-H and B-H Stretching: These appear at high wavenumbers and are indicative of the terminal hydrogen atoms.

-

B-N Ring Stretching: These are characteristic of the this compound ring itself and are often observed in the 1400-1500 cm⁻¹ region.

-

Out-of-Plane Bending Modes: These occur at lower wavenumbers and provide information about the planarity of the ring.

Comparative Vibrational Spectroscopy Data

The following table summarizes the key IR and Raman active vibrational frequencies for this compound and some of its common derivatives.

| Compound | B-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | B-N Ring Stretch (cm⁻¹) | Reference |

| This compound (B₃N₃H₆) | ~2535 | ~3450 | ~1465 | [1] |

| B-trichlorothis compound (Cl₃B₃N₃H₃) | - | ~3400 | ~1450 | [2] |

| N-trimethylthis compound ((CH₃)₃N₃B₃H₃) | ~2500 | - | ~1470 | [3][4] |

| B-trimethylthis compound (H₃N₃B₃(CH₃)₃) | - | ~3480 | ~1400 | [5] |

Note: Vibrational frequencies can vary slightly depending on the physical state (gas, liquid, solid) and the solvent used.

Experimental Protocol for Vibrational Spectroscopy

1.3.1. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquids: A thin film of the liquid sample (e.g., this compound, N-trimethylthis compound) is placed between two KBr or NaCl plates.

-

Solids: The solid sample (e.g., B-trichlorothis compound) is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

-

Gases: The gaseous sample is introduced into a gas cell with appropriate windows (e.g., KBr).

-

-

Instrument Setup:

-

A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

The sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the empty sample holder (or KBr pellet) is recorded.

-

-

Data Acquisition:

-

The sample is placed in the beam path, and the spectrum is recorded.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[6]

-

1.3.2. Raman Spectroscopy

-

Sample Preparation:

-

Liquids: The liquid sample is placed in a glass capillary tube or an NMR tube.

-

Solids: The solid sample can be analyzed directly as a powder in a glass capillary or on a microscope slide.

-

-

Instrument Setup:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) is used.

-

The laser power is adjusted to avoid sample decomposition.

-

The instrument is calibrated using a standard such as silicon.

-

-

Data Acquisition:

-

The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer.

-

The spectrum is recorded as Raman shift in cm⁻¹.

-

Acquisition time and the number of accumulations are optimized to obtain a good quality spectrum.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is indispensable for the structural elucidation of this compound derivatives, providing detailed information about the local chemical environment of the boron and hydrogen nuclei. Both ¹H and ¹¹B NMR are routinely employed.

¹H NMR Spectroscopy

¹H NMR spectra provide information on the protons attached to the nitrogen (N-H) and boron (B-H) atoms, as well as on the protons of any organic substituents. The chemical shifts are sensitive to the electronic effects of the substituents on the ring.

¹¹B NMR Spectroscopy

¹¹B NMR is particularly informative as it directly probes the boron atoms in the ring. The chemical shift of the boron nucleus is highly sensitive to its coordination number and the nature of the substituents attached to it. Generally, tricoordinate boron atoms in borazines resonate in the range of δ 20-40 ppm.

Comparative NMR Data

The following table presents typical ¹H and ¹¹B NMR chemical shifts for this compound and its derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Solvent | Reference |

| This compound (B₃N₃H₆) | 4.4 (B-H), 5.0 (N-H) | 30.2 | C₆D₆ | [7] |

| B-trichlorothis compound (Cl₃B₃N₃H₃) | 5.5 (N-H) | 26.5 | CDCl₃ | [2] |

| N-trimethylthis compound ((CH₃)₃N₃B₃H₃) | 4.2 (B-H), 2.8 (N-CH₃) | 34.5 | CCl₄ | [3] |

| B-trimethylthis compound (H₃N₃B₃(CH₃)₃) | 4.8 (N-H), 0.4 (B-CH₃) | 36.1 | CCl₄ | [5] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of the this compound derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) in an NMR tube. This compound and its derivatives are sensitive to moisture, so anhydrous solvents and handling under an inert atmosphere (e.g., in a glovebox) are crucial.[6]

-

-

Instrument Setup:

-

A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

The spectrometer is tuned to the appropriate frequencies for ¹H and ¹¹B nuclei.

-

The temperature is typically set to 298 K.

-

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹¹B NMR: A single-pulse experiment is also used for ¹¹B NMR. Due to the quadrupolar nature of the ¹¹B nucleus, the signals can be broad. Proton decoupling is often employed to simplify the spectra and improve the signal-to-noise ratio.

-

Referencing: ¹H spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). ¹¹B spectra are typically referenced externally to BF₃·OEt₂ (δ 0.0 ppm).

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound derivatives and for gaining structural information through the analysis of their fragmentation patterns.

Ionization Techniques

Electron Ionization (EI) is a common method for analyzing volatile this compound derivatives. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion.[8]

Fragmentation Patterns

Under EI conditions, the molecular ion of this compound and its derivatives can undergo fragmentation, often involving the loss of substituents or ring cleavage. The fragmentation pattern can provide valuable clues about the structure of the molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Volatile compounds: The sample can be introduced via a gas chromatography (GC-MS) interface or a direct insertion probe.

-

Less volatile compounds: Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be suitable, though less common for simple borazines.

-

-

Instrument Setup:

-

The mass spectrometer is calibrated using a known standard.

-

For EI, the electron energy is typically set to 70 eV.

-

-

Data Acquisition:

-

The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

-

UV-Vis Spectroscopy: Exploring Electronic Transitions